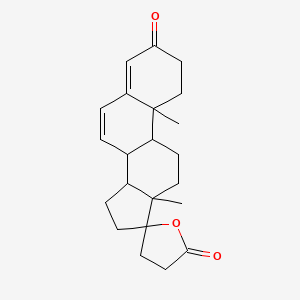
CANRENONE
Cat. No. B7765150
M. Wt: 340.5 g/mol
InChI Key: UJVLDDZCTMKXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04323500
Procedure details


The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC(S[C@H:5]1[C@H:15]2[C@H:16]3[C@:20]([CH3:23])([CH2:21][CH2:22][C@@H:14]2[C@:13]2([CH3:29])[C:7](=[CH:8][C:9]([CH2:11][CH2:12]2)=[O:10])[CH2:6]1)[C@@:19]1([O:28][C:26](=[O:27])[CH2:25][CH2:24]1)[CH2:18][CH2:17]3)=O.[OH-].[Na+].C[O-].[Na+]>>[CH3:29][C:13]12[CH:14]3[CH2:22][CH2:21][C:20]4([CH3:23])[C:19]5([O:28][C:26](=[O:27])[CH2:25][CH2:24]5)[CH2:18][CH2:17][CH:16]4[CH:15]3[CH:5]=[CH:6][C:7]1=[CH:8][C:9](=[O:10])[CH2:11][CH2:12]2 |f:1.2,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
7β-acetylthio
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
spironolactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
|
Step Three
[Compound]
|
Name
|
7β-acetylthio
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04323500
Procedure details


The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC(S[C@H:5]1[C@H:15]2[C@H:16]3[C@:20]([CH3:23])([CH2:21][CH2:22][C@@H:14]2[C@:13]2([CH3:29])[C:7](=[CH:8][C:9]([CH2:11][CH2:12]2)=[O:10])[CH2:6]1)[C@@:19]1([O:28][C:26](=[O:27])[CH2:25][CH2:24]1)[CH2:18][CH2:17]3)=O.[OH-].[Na+].C[O-].[Na+]>>[CH3:29][C:13]12[CH:14]3[CH2:22][CH2:21][C:20]4([CH3:23])[C:19]5([O:28][C:26](=[O:27])[CH2:25][CH2:24]5)[CH2:18][CH2:17][CH:16]4[CH:15]3[CH:5]=[CH:6][C:7]1=[CH:8][C:9](=[O:10])[CH2:11][CH2:12]2 |f:1.2,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
7β-acetylthio
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
spironolactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
|
Step Three
[Compound]
|
Name
|
7β-acetylthio
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
